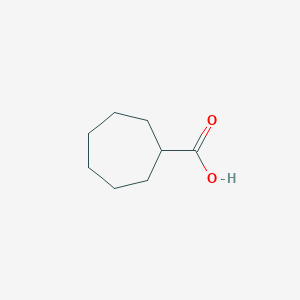

Cycloheptanecarboxylic acid

Description

Historical Perspectives on Cyclic Carboxylic Acids Research

The study of carboxylic acids has a rich history, with many simple ones being isolated from natural sources long before their chemical structures were understood. britannica.com For instance, acetic acid has been known for centuries as the key component of vinegar. libretexts.org The investigation into cyclic carboxylic acids is a more recent endeavor within the broader history of organic chemistry. The discovery and structural elucidation of various cycloalkanes, the parent structures of cyclic carboxylic acids, laid the groundwork for understanding these compounds. libretexts.orgnumberanalytics.com A pivotal moment in metabolic research was the discovery of the citric acid cycle (or tricarboxylic acid cycle) by Hans Krebs, which highlighted the central role of a cyclic polycarboxylic acid in cellular respiration. ffame.orgwikipedia.org While not directly involving cycloheptanecarboxylic acid, this discovery spurred immense interest in the biological roles of cyclic acids. Research into the synthesis and properties of various cyclic carboxylic acids has since expanded, driven by their potential applications.

Significance of the Cycloheptane (B1346806) Ring System in Organic and Medicinal Chemistry

The cycloheptane ring is a seven-membered alicyclic hydrocarbon ring. libretexts.org Unlike smaller rings like cyclopropane (B1198618) and cyclobutane, cycloheptane has minimal to zero ring strain, making it a relatively stable scaffold. libretexts.org This stability, combined with its unique conformational flexibility, makes the cycloheptane moiety a valuable component in the design of new molecules.

In organic chemistry, cycloheptane and its derivatives are utilized as non-polar solvents and as intermediates in the synthesis of more complex molecules. ontosight.aiwikipedia.org The cycloheptyl functional group can be introduced into various organic structures to modify their properties. wikipedia.org

In medicinal chemistry, the incorporation of a cycloheptane ring can influence a molecule's pharmacokinetic properties, such as its lipophilicity and how it is metabolized in the body. ontosight.ai This is a crucial aspect of drug design. For example, derivatives of cycloheptane have been investigated for a range of potential therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. ontosight.aiontosight.ai Recently, new tricyclic and tetracyclic benzo wikipedia.orgnih.govcycloheptane derivatives have been synthesized and shown to exhibit promising anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2). nih.gov The unique three-dimensional structure of the cycloheptane ring allows for specific interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai

Current Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, exploring their potential in various scientific and industrial fields.

Synthesis and Chemical Reactivity: Researchers are continuously developing new and more efficient methods for synthesizing this compound and its derivatives. lookchem.com This includes exploring novel catalytic systems for reactions like hydroxycarbonylation. lookchem.com The compound serves as a valuable building block for creating more complex organic molecules due to its cyclic structure and reactive carboxylic acid group. lookchem.com

Medicinal Chemistry: A significant area of research focuses on the potential therapeutic applications of this compound derivatives. ontosight.ai Scientists are investigating these compounds for a variety of biological activities. For instance, some derivatives are being explored as potential leads in drug discovery for diseases due to their structural similarity to components of natural products. solubilityofthings.comontosight.ai Specific derivatives are being studied for their potential anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai The synthesis of derivatives like 'this compound, 1-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride' highlights the ongoing effort to create new chemical entities with potential pharmacological value. ontosight.ai

Materials Science: The unique seven-membered ring structure of this compound makes it a candidate for incorporation into polymers. solubilityofthings.com Researchers are investigating how including this compound in polymer chains might enhance the material's properties and performance for various applications. solubilityofthings.com

Natural Products and Biosynthesis: The discovery of cycloheptane derivatives in natural sources, such as from the fungus Penicillium crustosum, continues to drive research. tandfonline.com Furthermore, studies on organisms like Alicyclobacillus cycloheptanicus have revealed that this compound, likely as its CoA thioester, is a key starter unit in the biosynthesis of ω-cycloheptyl fatty acids. acs.org Understanding these natural biosynthetic pathways can provide inspiration for new synthetic strategies.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | lookchem.comnih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid or clear colorless liquid | solubilityofthings.comlookchem.com |

| Melting Point | 97.5-98.0 °C | lookchem.com |

| Boiling Point | 135-138 °C at 9 mm Hg | lookchem.com |

| Density | 1.035 g/mL at 25 °C | lookchem.com |

| pKa | 4.82 ± 0.20 | lookchem.com |

| Solubility in Water | 2.4 g/L at 25 °C | chemicalbook.com |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents like hexane (B92381) and ether. | solubilityofthings.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cycloheptanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFUCHSFHOYXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163256 | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-16-8 | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865KG6BK6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of Cycloheptanecarboxylic Acid

Established Synthetic Routes to Cycloheptanecarboxylic Acid

The synthesis of this compound can be achieved through various chemical strategies, primarily involving the construction of the seven-membered cycloheptane (B1346806) ring followed by the introduction of the carboxylic acid group, or vice versa.

Ring Expansion and Cyclization Strategies for Cycloheptane Formation

Ring expansion reactions are a common method for the synthesis of cycloheptane derivatives. These strategies often start from more readily available smaller rings, such as cyclopentane (B165970) or cyclohexane (B81311). For instance, the Tiffeneau-Demjanov ring expansion can be utilized to form bicyclo[3.3.0]octanes, which can serve as precursors to cycloheptane systems. baranlab.org Another approach involves the [2+2] cycloaddition of dichloroketene (B1203229) with the silyl (B83357) enol ether of cyclopentanone, followed by a reductive ring expansion to yield cycloheptane-1,3-dione, a key intermediate that can be further modified. researchgate.net Additionally, acid-catalyzed ring expansion of certain cyclopentyl derivatives has been observed to produce cycloheptane structures. rsc.org Lewis acid-mediated ring expansion of cyclobutanones has also proven to be a practical route for synthesizing 2-substituted 1,3-cycloheptanediones, even on a multi-gram scale. researchgate.net

Intramolecular reactions also play a significant role in forming cycloheptane rings. For example, a second Friedel−Crafts reaction can be employed to cyclize a suitable precursor to form a seven-membered ketone. researchgate.net

Carboxylation Approaches for Cycloheptane Ring Systems

Carboxylation reactions introduce a carboxylic acid group onto a pre-existing cycloheptane ring. This can be achieved through various methods, including C-H bond activation. Palladium-catalyzed carboxylation of cycloalkanes with carbon monoxide has been shown to proceed with regio- and stereoselectivity. oup.com Copper-catalyzed systems have also been developed for the carboxylation of cycloalkanes, including cycloheptane, to the corresponding carboxylic acids. researchgate.net One such system utilizes a tetracopper(II) core with an aminoalcohol sulfonic acid ligand to catalyze the carboxylation of C5-C8 cycloalkanes with CO/H₂O/S₂O₈²⁻. researchgate.net Another approach involves the oxidative dehydrogenative carboxylation of unactivated cycloalkanes using copper(I) complexes in the presence of carboxylic acids to form allylic esters. acs.org

Biosynthetic Pathways Leading to this compound

In certain microorganisms, this compound is produced through unique biosynthetic pathways.

In the bacterium Alicyclobacillus cycloheptanicus, this compound is the starter unit for the biosynthesis of ω-cycloheptyl fatty acids. nih.govacs.org Isotopic labeling studies have demonstrated that phenylacetic acid is a direct precursor in this pathway. nih.govacs.org The proposed mechanism involves an oxidative ring-expansion of phenylacetic acid to a hydroxynorcaradiene intermediate, followed by a series of double bond reductions and dehydrations to yield the saturated this compound. nih.govacs.org This biosynthetic route is reminiscent of the formation of the seven-membered ring in the fungal metabolite thiotropocin (B1683134). acs.org The conversion of phenylalanine to phenylacetic acid likely occurs through successive transamination and α-oxidation. acs.org

Derivatization and Functionalization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential applications in various fields.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental transformation of this compound, leading to the formation of various ester derivatives. This can be accomplished through several methods.

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for producing esters of this compound. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction towards the formation of the ester, achieving high yields. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Alternatively, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is suitable for substrates that are sensitive to acidic conditions. commonorganicchemistry.com Other methods include reaction with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with an alcohol, or using alkylating agents like iodomethane. commonorganicchemistry.comambeed.comambeed.com

A variety of ester derivatives of this compound have been synthesized, including ethyl cycloheptanecarboxylate and methyl cycloheptanecarboxylate. ontosight.aibiosynth.com These esters can serve as intermediates in the synthesis of more complex molecules, such as pharmaceutical compounds. ontosight.aivulcanchem.com

Below is a table summarizing common esterification methods for this compound:

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically refluxing with excess alcohol | Equilibrium reaction; yield improved by using excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Acid Chloride Formation | 1. SOCl₂ or Oxalyl Chloride2. Alcohol | 1. Typically reflux2. Varies | Two-step process. commonorganicchemistry.comambeed.comambeed.com |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base | Varies | Can be an alternative to Fischer esterification. commonorganicchemistry.com |

Acyl Chloride Formation and Subsequent Reactions

Cycloheptanecarbonyl chloride is a highly reactive intermediate derived from this compound, typically through reaction with thionyl chloride or oxalyl chloride. unipi.itacs.org This acyl chloride is a valuable precursor for the synthesis of amides and other derivatives. For example, it can be reacted with various amines to form the corresponding cycloheptanecarboxamides. unipi.itacs.org

The reaction of cycloheptanecarbonyl chloride with N-methoxymethylamine in the presence of a coupling agent like HBTU and a base such as triethylamine (B128534) yields N-methoxy-N-methylcycloheptanecarboxamide. chemicalbook.com This reaction proceeds under mild conditions and provides the target amide in good yield. chemicalbook.com

| Reactant | Reagent | Product |

| This compound | Thionyl chloride or Oxalyl chloride | Cycloheptanecarbonyl chloride |

| Cycloheptanecarbonyl chloride | Amine | Cycloheptanecarboxamide (B74654) |

| This compound | N-methoxymethylamine, HBTU, Triethylamine | N-methoxy-N-methylcycloheptanecarboxamide |

Decarboxylation Pathways

Decarboxylation of this compound, the removal of the carboxyl group, can be achieved through pyrolytic oxidation. google.com This process involves heating the carboxylic acid in the liquid phase with a stream of gas containing molecular oxygen, without the need for an added catalyst, to produce cycloheptanone (B156872). google.com This method is also applicable to other cycloalkanecarboxylic acids. google.com Another route to derivatives of cycloheptane involves the oxidative decarboxylation of corresponding unsaturated carboxylic acids. google.comscispace.com

Formation of Amide Derivatives

The formation of amide derivatives is a significant transformation of this compound, often proceeding through the corresponding acyl chloride. unipi.itacs.org For example, N-[5-bromo-1,2-dihydro-1-(4′-fluorobenzyl)-4-methyl-2-oxo-pyridin-3-yl] cycloheptanecarboxamide has been synthesized from cycloheptanecarbonyl chloride. researchgate.net Similarly, the reaction of cycloheptanecarbonyl chloride with the amine derivative of 2-hydroxy-4-methyl-3-nitropyridine, after catalytic hydrogenation of the nitro group, yields the corresponding amide. unipi.it A variety of coupling reagents can also be employed to directly form the amide bond from the carboxylic acid. For instance, the use of TBTU with triethylamine in DMF facilitates the reaction between this compound and an amine. unipi.it

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |

| Cycloheptanecarbonyl chloride | 3-amino-1-(4-fluorobenzyl)-4-methyl-1,2-dihydropyridin-2-one | - | N-[5-bromo-1,2-dihydro-1-(4′-fluorobenzyl)-4-methyl-2-oxo-pyridin-3yl] cycloheptanecarboxamide |

| Cycloheptanecarbonyl chloride | 3-amino-2-hydroxy-4-methylpyridine | - | N-(2-hydroxy-4-methylpyridin-3-yl)cycloheptanecarboxamide |

| This compound | Amine | TBTU, Triethylamine, DMF | Cycloheptanecarboxamide |

Ring Functionalization and Substitution Chemistry of the Cycloheptane Moiety

Beyond transformations of the carboxylic acid group, the cycloheptane ring itself can be functionalized. acs.org The use of organometallic chemistry, particularly with organomolybdenum complexes, allows for controlled functionalization of the cycloheptane ring. acs.org For example, η³-cycloheptenyl and η⁴-cycloheptadiene molybdenum complexes can react with various nucleophiles to introduce substituents onto the ring in a stereospecific manner. acs.org This methodology provides a powerful tool for the synthesis of polysubstituted cycloheptane derivatives. acs.org

Cyclic β-ketoesters based on the cycloheptane framework are versatile reagents for α-functionalization. benthamscience.combenthamdirect.comresearchgate.net These compounds can react with a range of electrophiles to produce α-substituted derivatives, some with potential biological applications. benthamscience.combenthamdirect.comresearchgate.net Furthermore, stereocontrolled functionalization of cycloheptatrieneiron complexes has been demonstrated, leading to polyhydroxylated cycloheptane derivatives. psu.edu

Transannular C-H Functionalization

A significant breakthrough in the functionalization of saturated carbocycles is the development of transannular C-H activation, a process that allows for the modification of C-H bonds at positions remote from the directing carboxyl group. nih.govresearchgate.net This strategy offers a direct route to complex substituted cycloalkanes, bypassing lengthy synthetic sequences. nih.gov

For cycloalkane carboxylic acids, including the cycloheptane system, palladium-catalyzed reactions have been instrumental. nih.gov The challenge lies in overcoming the strain associated with the formation of a palladacycle intermediate required for transannular C-H palladation. nih.govresearchgate.net Recent research has shown that specific ligands can enable the γ-methylene C-H arylation of cycloalkane carboxylic acids with ring sizes from four to eight. nih.govnih.gov Quinuclidine-pyridone and sulfonamide-pyridone ligands have proven effective in promoting this transformation with excellent regioselectivity, even in the presence of multiple, more accessible β-C-H bonds. nih.govresearchgate.net

The reaction typically involves a palladium(II) catalyst, such as PdCl₂(PhCN)₂, in combination with the specialized ligand, an aryl iodide as the coupling partner, and a silver salt like Ag₂CO₃ as an oxidant. researchgate.net This methodology represents a major advance in the "molecular editing" of saturated carbocycles, which are crucial scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 1: Examples of Transannular γ-C–H Arylation of Cycloalkane Carboxylic Acids This table is interactive. Click on the headers to sort.

| Substrate | Arylating Agent | Ligand | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound derivative | Aryl Iodide | Quinuclidine-pyridone (L2) | PdCl₂(PhCN)₂ / Ag₂CO₃ / K₂CO₃ | γ-Aryl-cycloheptanecarboxylic acid derivative | Good | researchgate.net |

| Cyclopentane carboxylic acid | Aryl Iodide | Quinuclidine-pyridone (L1) | Pd(OAc)₂ / Ag₂CO₃ | γ-Aryl-cyclopentane carboxylic acid | High | nih.gov |

| Cyclohexane carboxylic acid | Aryl Iodide | Quinuclidine-pyridone (L2) | PdCl₂(PhCN)₂ / Ag₂CO₃ / K₂CO₃ | γ-Aryl-cyclohexane carboxylic acid | Good | researchgate.net |

| Cyclooctane carboxylic acid | Aryl Iodide | Quinuclidine-pyridone (L2) | PdCl₂(PhCN)₂ / Ag₂CO₃ / K₂CO₃ | γ-Aryl-cyclooctane carboxylic acid | Moderate | researchgate.net |

Stereoselective Functionalization of the Cycloheptane Ring

Controlling the stereochemistry during the functionalization of the flexible cycloheptane ring is a significant synthetic challenge. Diastereoselective and enantioselective methods are crucial for accessing specific, biologically active isomers.

Diastereoselective ring-closing metathesis (RCM) has been utilized as an effective strategy to create cycloalkenes, such as cycloheptene (B1346976) derivatives, with controlled stereochemistry. scholaris.ca These olefin products can then be further modified to introduce other functional groups in a stereocontrolled manner. scholaris.ca

For enantioselective transformations, organocatalysis has emerged as a powerful tool. For instance, the asymmetric α-halogenation of carbonyl compounds can be applied to derivatives of this compound. unibo.it The use of chiral catalysts, such as cinchona alkaloids, can induce stereoselectivity in the introduction of functional groups adjacent to the carbonyl. unibo.it An example includes the organocatalytic asymmetric α-chlorination of this compound methyl ester, which, although resulting in modest yield and enantiomeric excess under specific reported conditions, demonstrates the potential of this approach. unibo.it

Introduction of Various Substituents (e.g., hydroxyl, methoxy, amino, fluorine)

The introduction of diverse functional groups onto the cycloheptane ring is essential for modulating the properties of this compound derivatives for various applications, including as pharmaceutical intermediates. lookchem.comontosight.ai

Hydroxyl Group: Hydroxylated derivatives, such as 1-hydroxy-cycloheptanecarboxylic acid, can be synthesized and serve as precursors for further elaboration. ontosight.ai Esterification of this hydroxylated acid with functionalized alcohols, like 2-(4-morpholinyl)ethyl alcohol, leads to more complex derivatives. ontosight.ai

Amino Group: Bridged bi-cyclic amines can be synthesized through the transannular amination of remote C–H bonds in cyclic sulfonamides. nsf.gov This approach allows for the creation of complex aza-cycles from cycloheptane-derived precursors. nsf.gov

Fluorine: The synthesis of acyl fluorides from carboxylic acids provides a route to fluorinated compounds. acs.org This can be achieved via deoxofluorination using reagents like DAST or through strategies involving carbonylation and subsequent fluorination. acs.org

The synthesis of these substituted cycloheptanecarboxylic acids often relies on multi-step sequences starting from functionalized cycloheptane precursors or by modifying the this compound core. ontosight.ai

Advanced Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of the this compound scaffold and its subsequent functionalization. Modern approaches focus on efficiency, atom economy, and the use of sustainable catalytic systems.

Precious Metal-Free Carbonylation Methodologies for Carboxylic Acid Formation

The carbonylation of C-H bonds is a direct and atom-efficient method for synthesizing carboxylic acids. lookchem.com While precious metals like palladium and rhodium are highly effective, there is a strong impetus to develop methods using more abundant, first-row transition metals. lookchem.comnih.gov

Nickel-catalyzed carbonylation of alcohols has been investigated as a precious metal-free route to carboxylic acids. lookchem.com Mechanistic studies reveal that a combination of nickel and an iodide source is crucial for regioselective conversion. lookchem.com Similarly, copper-catalyzed systems have been developed for the oxidative functionalization of saturated hydrocarbons, including cycloheptane, to generate carboxylic acids. lookchem.com These reactions can proceed under mild conditions (50-60 °C) and represent a significant advancement in the direct carboxylation of inert alkanes. lookchem.com Another strategy involves single-electron transfer (SET) mediated carbonylation, which can utilize catalysts based on metals like cobalt or copper to convert Csp³–H bonds into various carbonyl compounds, including carboxylic acids, without the need for noble metal catalysts. acs.orgnih.gov

Ring-Closing Metathesis for Cycloheptene Derivatives as Precursors

Ring-closing metathesis (RCM) is a powerful and widely used transformation for the synthesis of cyclic olefins, including cycloheptene and its derivatives. google.compsu.edu These cycloheptene derivatives are valuable precursors that can be readily converted to this compound. google.com The reaction typically involves an acyclic diene substrate and a metal alkylidene catalyst, most commonly based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts). psu.edu

The synthesis of cycloheptene from asymmetric 1,8-dienes via RCM has been described. google.com The process is often carried out as a reactive distillation to remove the volatile olefin byproduct (e.g., ethene), which drives the reaction equilibrium toward the cyclic product. google.com The resulting cycloheptene can then be converted directly to this compound through a reaction with formic acid. google.com RCM displays a broad functional group tolerance, making it a versatile tool for accessing complex cyclic scaffolds that can be further elaborated. psu.edu The "close-to-release" strategy, where a caged molecule is released upon RCM, further highlights the versatility of this reaction in advanced applications. nih.gov

Table 2: Ring-Closing Metathesis (RCM) for Cycloheptene Precursor Synthesis This table is interactive. Click on the headers to sort.

| Diene Precursor | Catalyst Type | Key Feature | Product | Reference |

|---|---|---|---|---|

| Asymmetric 1,8-diene | Ruthenium (e.g., Grubbs) | Reactive distillation | Cycloheptene | google.com |

| Diethyl diallylmalonate derivative | Molybdenum (Schrock) | High catalyst activity | Functionalized cycloheptene | psu.edu |

| Diene with ester functionality | Ruthenium (Grubbs) | Broad functional group tolerance | Cycloheptene ester | psu.edu |

| Diolefinic substrate with tethered cargo | Ruthenium (Hoveyda-Grubbs) | Bioorthogonal uncaging | Cycloheptene + Released cargo | nih.gov |

Strategies Involving Cycloaddition Reactions (e.g., Diels-Alder) to Form Cyclic Carboxylic Acid Precursors

Cycloaddition reactions are fundamental transformations for constructing cyclic systems. wikipedia.org While the Diels-Alder reaction classically forms six-membered rings, its principles can be applied in strategies to access larger ring systems or to functionalize existing ones. wikipedia.org

A direct [4+2] cycloaddition to form a seven-membered ring is not a standard Diels-Alder reaction. However, these reactions can be used to functionalize existing seven-membered ring precursors. For instance, photochemically generated (E)-cyclohept-2-enone, a strained and highly reactive isomer, can act as a potent dienophile in thermal [4+2] cycloaddition reactions. nih.gov It reacts cleanly with various dienes to yield trans-fused bicyclic systems, which could then be further transformed. nih.gov While this functionalizes a pre-formed cycloheptene ring rather than creating it, it demonstrates a powerful method for introducing complexity. Strategies to build the seven-membered ring itself might involve other types of cycloadditions, such as [2+2+2] cyclotrimerizations of alkynes, which can form highly substituted benzene (B151609) rings that could hypothetically undergo ring expansion, or other pericyclic reactions tailored for larger ring formation. acs.org

Spectroscopic Characterization and Structural Elucidation of Cycloheptanecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of cycloheptanecarboxylic acid, offering precise insights into the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the region of 10-12 ppm. This significant downfield shift is a characteristic feature of carboxylic acids.

The proton attached to the carbon bearing the carboxyl group (the α-proton) resonates at a lower chemical shift, generally between 2.2 and 2.6 ppm. This downfield shift, relative to the other cycloheptane (B1346806) protons, is due to the electron-withdrawing effect of the adjacent carboxyl group. The remaining methylene (B1212753) protons of the cycloheptane ring produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The complexity of this region arises from the conformational flexibility of the seven-membered ring and the small differences in the chemical environments of the axial and equatorial protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~11.5 | Broad Singlet |

| α-CH | ~2.51 | Multiplet |

| Ring CH₂ | ~1.43 - 1.97 | Multiplets |

Carbon NMR (¹³C NMR) Applications

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with its resonance typically appearing in the range of 180-185 ppm.

The α-carbon, directly attached to the carboxyl group, is also deshielded and resonates at approximately 45-50 ppm. The remaining six methylene carbons of the cycloheptane ring give rise to signals in the upfield region, generally between 25 and 35 ppm. Due to the conformational mobility of the seven-membered ring, some of these methylene carbons may have very similar chemical environments, potentially leading to overlapping signals.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~182 |

| α-C | ~48 |

| Ring CH₂ | ~26 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the α-proton and the adjacent methylene protons on the ring. It would also show correlations between the various methylene protons within the cycloheptane ring, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the α-proton signal to the α-carbon signal, and each of the methylene proton signals to their corresponding carbon signals. This allows for the direct assignment of the carbon resonances based on the more readily assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption is the very broad O-H stretching band of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is a result of extensive hydrogen bonding between the carboxylic acid molecules.

Another key absorption is the intense C=O stretching vibration of the carbonyl group, which is observed around 1710-1700 cm⁻¹. The position of this band is characteristic of a saturated aliphatic carboxylic acid. Additionally, the C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and the O-H bending vibration can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. The C-H stretching vibrations of the cycloheptane ring are visible as sharp peaks in the 3000-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H stretch (Aliphatic) | 2925, 2855 | Strong |

| C=O stretch (Carboxylic Acid) | ~1705 | Strong |

| C-O stretch | ~1290 | Medium |

| O-H bend | ~1415, ~940 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 142.2 g/mol .

The fragmentation pattern is also highly informative. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in a peak at m/z 125 ([M-17]⁺). Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at m/z 97 ([M-45]⁺), which corresponds to the cycloheptyl cation. Alpha-cleavage, the breaking of the bond between the α-carbon and the carbonyl group, can lead to the formation of the [M-C₇H₁₃]⁺ ion at m/z 45, corresponding to the COOH⁺ fragment. Further fragmentation of the cycloheptyl ring can also occur, leading to a series of smaller fragment ions.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 142 | [C₈H₁₄O₂]⁺ (Molecular Ion) |

| 125 | [C₈H₁₃O]⁺ |

| 97 | [C₇H₁₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | [COOH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a publicly accessible crystal structure for this compound has not been reported in crystallographic databases. However, the solid-state structure of carboxylic acids is generally characterized by the formation of hydrogen-bonded dimers. In such a structure, two molecules of this compound would be expected to associate through hydrogen bonds between their carboxyl groups, forming a centrosymmetric dimer.

The cycloheptane ring itself is known to adopt several low-energy conformations, such as the twist-chair and chair conformations. In the solid state, the molecules would pack in a way that maximizes intermolecular interactions, including van der Waals forces between the cycloheptane rings and the strong hydrogen bonds of the carboxylic acid dimers. A definitive determination of the three-dimensional arrangement of the atoms, bond lengths, and bond angles in the solid state would require successful single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of this compound Derivatives

The analysis of this derivative reveals specific details about its solid-state conformation. The cycloheptane ring, known for its flexibility, adopts a stable conformation in the crystal lattice, which is influenced by the steric and electronic effects of its substituents. The precise bond lengths, bond angles, and torsion angles obtained from the crystallographic data offer a high-resolution view of the molecule's geometry.

Below is a representative table of crystallographic data for a functionalized this compound derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₉NO₄ |

| Formula Weight | 277.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(4) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1450.1(9) |

| Z | 4 |

This table presents hypothetical data for illustrative purposes and is based on typical values for organic molecules.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The carboxylic acid functional group is a powerful director of supramolecular assembly due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This dual functionality leads to the formation of robust and predictable hydrogen-bonding patterns, often referred to as supramolecular synthons.

In the crystalline state, carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. This interaction is described by the graph-set notation R²₂(8) and is one of the most ubiquitous and stable synthons in crystal engineering. nih.gov While a specific crystal structure for this compound is unavailable, it is highly probable that it would exhibit this dimeric motif in its solid form.

In more complex derivatives of this compound, where other functional groups are present, a wider variety of hydrogen bonding motifs can be observed. For instance, if the molecule also contains a hydrogen bond acceptor, such as an imide oxygen, the carboxylic acid can form hydrogen bonds with this group, leading to the formation of one-dimensional chains (with a C(9) graph-set notation) instead of discrete dimers. nih.gov The presence of water molecules in the crystal lattice can also lead to more intricate hydrogen-bonding networks, where water acts as a bridge between carboxylic acid molecules and other functional groups, resulting in two- or three-dimensional assemblies. nih.gov

Stereochemical and Conformational Analysis of Cycloheptanecarboxylic Acid and Its Derivatives

Conformational Preferences of the Seven-Membered Ring System

The cycloheptane (B1346806) ring, the carbocyclic framework of cycloheptanecarboxylic acid, is characterized by its significant conformational flexibility. researchgate.net Unlike the cyclohexane (B81311) ring, which has a single, highly stable chair form, cycloheptane exists as a dynamic equilibrium of several conformations. ajol.info This flexibility arises from the larger ring size, which allows for the relief of angle and eclipsing strain through puckering. libretexts.org The conformational landscape of cycloheptane is primarily dominated by two families of conformations: the lower-energy chair/twist-chair family and the higher-energy boat/twist-boat family. researchgate.net

Characterization of Preferred Chair, Boat, and Twist-Boat Conformations

Theoretical calculations and experimental data have established that the most stable conformation for cycloheptane is the twist-chair. researchgate.net This family of conformers is more stable than other possibilities because it effectively minimizes both angle strain and torsional strain. libretexts.org

Twist-Chair (TC) Conformation : The twist-chair conformation is the global energy minimum on the cycloheptane potential energy surface. It belongs to the C₂ point group, meaning it has a twofold axis of symmetry. ajol.info The flexibility of the ring allows for a pseudorotational pathway that connects various twist-chair and chair forms with relatively low energy barriers. researchgate.net

Chair (C) Conformation : The chair conformation of cycloheptane has a Cₛ plane of symmetry. ajol.info It is less stable than the twist-chair and acts as a transition state for the interconversion between different twist-chair forms. researchgate.net

Boat (B) and Twist-Boat (TB) Conformations : The boat and twist-boat conformations represent a higher-energy family of conformers. The boat form, with Cₛ symmetry, is destabilized by transannular steric interactions (flagpole hydrogens), similar to the boat conformation of cyclohexane. ajol.infolibretexts.org The twist-boat form, possessing C₂ symmetry, is more stable than the true boat conformation as it alleviates some of this steric strain. libretexts.org However, the boat/twist-boat family is generally less stable and less populated at equilibrium compared to the chair/twist-chair family. ajol.info The boat conformation is seldom observed in the solid state for cycloheptane derivatives. ajol.infoscispace.com

| Conformation | Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair | C₂ | 0.0 |

| Chair | Cₛ | ~1.4 |

| Twist-Boat | C₂ | ~2.2 |

| Boat | Cₛ | ~2.7 |

Note: The relative energy values are approximate and can vary based on the computational method used.

Influence of Carboxylic Acid Group and Substituents on Ring Conformation

The introduction of a carboxylic acid group or other substituents onto the cycloheptane ring influences the conformational equilibrium. As a general principle, substituents on cycloalkane rings preferentially occupy positions that minimize steric hindrance. msu.edu In the flexible cycloheptane system, substituents tend to favor equatorial-like or isoclinal positions in the twist-chair conformation to reduce unfavorable 1,3-diaxial-type interactions.

Stereoisomerism and Chirality in Substituted Cycloheptanecarboxylic Acids

The substitution pattern on the this compound ring can lead to the formation of stereoisomers. msu.edu Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.org

For this compound derivatives with at least two substituents on the ring, configurational stereoisomerism is possible. libretexts.org This most commonly manifests as cis-trans (or geometric) isomerism.

Cis isomers have substituents on the same side of the ring's average plane.

Trans isomers have substituents on opposite sides of the ring's average plane.

Furthermore, if a substituted this compound molecule is chiral (non-superimposable on its mirror image), it will exist as a pair of enantiomers. britannica.com Chirality typically arises when the ring contains a stereogenic center, which is a carbon atom bonded to four different groups. msu.edu For example, 2-methylthis compound has two stereogenic centers (at C1 and C2), leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between the (1R,2R) and (1R,2S) isomers is diastereomeric. britannica.com

Conformational Dynamics and Interconversion Barriers

The various conformations of the cycloheptane ring are not static but are in a constant state of flux, interconverting through low-energy pathways. The primary process for interconversion within the chair/twist-chair family is pseudorotation. researchgate.net This is a continuous puckering motion of the ring that allows it to pass through a series of chair and twist-chair forms without going through the high-energy boat family. The barriers for this pseudorotation are generally low.

Interconversion between the chair/twist-chair family and the higher-energy boat/twist-boat family requires overcoming a more significant energy barrier. actachemscand.org This "flipping" process is analogous to the ring inversion of cyclohexane but is more complex due to the greater number of possible conformations. For unsubstituted cycloheptane, the barrier to flipping from the chair family into the boat family is approximately 8 kcal/mol. actachemscand.org The presence of bulky substituents can alter these interconversion barriers. actachemscand.org

| Interconversion Process | Energy Barrier (kcal/mol) |

|---|---|

| Twist-Chair to Chair (Pseudorotation) | ~1.4 |

| Chair to Boat Family (Ring Flip) | ~8.1 |

| Interconversion between two Twist conformers | ~3.5 |

Note: Energy barriers can be influenced by substitution and the specific computational or experimental method used. The value of 3.5 Kcal is for activation to reach the dynamic pseudo rotational platform from the chair conformer. biomedres.us

Conformational Restriction in Cyclic α-Amino Acid Derivatives

Incorporating the cycloheptane ring into an α-amino acid structure, such as in 1-aminocycloheptane-1-carboxylic acid (Ac₇c), imposes significant conformational restrictions. rsc.org This strategy is a key tool in peptide design, used to induce specific secondary structures like β-turns and helices. nih.govchim.it

The covalent linkage of the side chain to the α-carbon to form the seven-membered ring drastically reduces the accessible conformational space compared to an acyclic amino acid. nih.gov Studies on peptides containing the Ac₇c residue have been conducted using methods such as infrared (IR) absorption, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. rsc.org These investigations have shown that peptides based on Ac₇c preferentially adopt folded structures, specifically β-bends and 3₁₀-helices. rsc.org This conformational preference is a direct result of the steric constraints imposed by the cycloheptane ring, making Ac₇c a valuable building block for creating conformationally constrained analogues of biologically active peptides. rsc.org

Computational and Theoretical Chemistry Studies of Cycloheptanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the electronic structure and stability of molecules. youtube.com These methods solve approximations of the Schrödinger equation to calculate properties such as molecular orbital energies, electron density, and electrostatic potential. uctm.eduscience.gov

For the cycloheptane (B1346806) framework, which forms the core of Cycloheptanecarboxylic acid, DFT studies have been used to investigate the effects of substituents and heteroatoms on the ring's properties. acs.orgresearchgate.net A study utilizing the meta-hybrid functional (M06-2X) and other methods explored the structural characteristics and reactivity of cycloheptane and its derivatives, such as azepane, oxepane, and thiepane. acs.org Such calculations provide data on molecular global reactivity descriptors, including frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential, which are key to understanding a molecule's stability and potential for reaction. acs.orgresearchgate.net For instance, the energy gap between the HOMO and LUMO is a critical indicator of molecular stability. researchgate.net While specific calculations for this compound were not detailed in the reviewed literature, the principles from studies on related cycloheptane systems are directly applicable.

| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Cycloheptane | -275.58 | -7.91 | 1.55 | 9.46 |

| 7-monosilicon-Cycloheptane | -507.03 | -7.10 | 0.68 | 7.78 |

| 7-monosilicon-7-hydroxyl-Cycloheptane | -582.41 | -7.15 | 0.59 | 7.74 |

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. orientjchem.org While prevalent in many organic compounds, such as β-dicarbonyls and heterocyclic systems, prototropic tautomerism is not a significant feature of simple saturated cycloalkanecarboxylic acids like this compound. nih.govresearchgate.net The structure lacks the necessary functional groups or conjugation that would facilitate stable tautomeric forms.

However, the concept is relevant in related, more complex seven-membered ring systems. For example, tautomerism is a key feature in heteroaromatic compounds and molecules with adjacent carbonyl and hydroxyl groups. scielo.br Computational chemistry tools, often rule-based chemoinformatics approaches, can enumerate possible tautomers and predict their relative stabilities. nih.gov DFT calculations are frequently employed to determine the thermodynamic functions of tautomerization in both the gas phase and in various solvents, revealing the relative stabilities of the keto and enol forms. orientjchem.org Although no specific computational studies on the tautomerism of thiotropocin (B1683134) were identified in the search, the methodologies used for other cyclic systems would be applicable to investigate such phenomena.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

The seven-membered ring of this compound is highly flexible, capable of adopting multiple low-energy conformations. ifes.edu.br Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic movements of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of conformations, providing insight into the molecule's dynamic behavior and the relative populations of different conformers. ifes.edu.brmdpi.com

Studies on cycloheptane and its derivatives show that the ring predominantly exists in chair, twist-chair, or twist-boat conformations. acs.org The specific preferred conformation can be influenced by the presence and position of substituents or heteroatoms. acs.org For cycloalkanecarboxylic acids, the conformational analysis involves not only the ring's puckering but also the orientation of the carboxylic acid group (axial vs. equatorial). illinois.edu MD simulations, often complemented by quantum mechanics (QM) calculations, can compute the potential of mean force (PMF) to analyze the free energy landscape associated with conformational changes, such as the rotation of the carboxyl group's dihedral angle. nih.gov This approach helps to identify the most stable conformers and the energy barriers between them. nih.gov

| Conformation | Description |

|---|---|

| Chair | A common low-energy conformation for seven-membered rings. |

| Twist-Chair | A flexible form often found as a stable conformer or transition state. |

| Twist-Boat | Another flexible conformation contributing to the dynamic equilibrium. |

Molecular Docking and Modeling for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scienceopen.com This technique is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. mdpi.comphyschemres.org The process involves generating a multitude of possible poses of the ligand in the receptor's binding site and then using a scoring function to rank them. scienceopen.com

While no specific molecular docking studies featuring this compound as a primary ligand were found, its derivatives are relevant scaffolds in medicinal chemistry. The functionalization of cycloalkane carboxylic acids is an area of active research, suggesting their utility in developing new therapeutic agents. nih.govnih.gov Carboxylic acid moieties are common in drugs that target enzymes like cyclooxygenases (COX-1 and COX-2). nih.govnih.gov Computational studies involving molecular docking and subsequent MD simulations are routinely used to analyze the stability of ligand-protein complexes, revealing key interactions with amino acid residues and providing insights for designing more potent and selective inhibitors. nih.gov A hypothetical docking study of a this compound derivative would involve preparing the 3D structures of the ligand and target protein, defining the binding site, and using software like AutoDock to predict binding poses and affinities (measured in kcal/mol). mdpi.comphyschemres.org

| Step | Description | Common Software/Tools |

|---|---|---|

| 1. Receptor & Ligand Preparation | Obtain 3D structures, assign protonation states and partial charges. | Protein Data Bank (PDB), PubChem, Schrödinger Suite |

| 2. Binding Site Identification | Define the grid box for the docking calculation around the active site. | Discovery Studio, PyMOL |

| 3. Docking Simulation | Generate and score potential binding poses of the ligand. | AutoDock Vina, GOLD, DockThor scienceopen.com |

| 4. Analysis of Results | Analyze top-ranked poses for binding energy and key interactions (e.g., hydrogen bonds, hydrophobic contacts). | Discovery Studio Visualizer, LigPlot+ |

| 5. Post-Docking Analysis (Optional) | Perform Molecular Dynamics simulations to assess the stability of the predicted complex. | GROMACS, NAMD nih.gov |

Predictive Modeling of Reactivity and Selectivity in Chemical Transformations

Computational models can predict the outcome of chemical reactions, including reactivity and site selectivity. daneshyari.com This is particularly valuable for complex molecules where multiple reaction sites are available. For cycloalkanes, a significant challenge is the selective functionalization of C–H bonds. nih.govnih.gov

Recent advancements have led to the development of computational approaches, including machine learning models and DFT-based methods, to predict the most reactive sites in aromatic and aliphatic C–H functionalization reactions. rsc.orgmit.edu These models often learn from large reaction databases and use molecular descriptors to predict selectivity based on the substrate's electronic and steric features. rsc.orgmit.edu For this compound, such models could predict the relative reactivity of the α, β, γ, and δ C–H bonds on the cycloheptane ring. For instance, studies on the transannular γ-arylation of cycloalkane carboxylic acids demonstrate that ligand-controlled palladium catalysis can overcome the inherent preference for activating proximal C–H bonds, a selectivity pattern that can be rationalized and predicted with computational chemistry. nih.govnih.gov These predictive tools allow chemists to prioritize synthetic routes and design catalysts that favor a desired outcome. rsc.org

Computational Analysis of Supramolecular Interactions and Crystal Packing Architectures

For carboxylic acids, hydrogen bonding is a dominant interaction, often leading to the formation of characteristic dimer motifs. mongoliajol.inforsc.org A crystallographic and computational study of 2-hydroxy-1-cycloheptanecarboxylic acid revealed novel patterns of supramolecular self-assembly. iucr.org In this structure, molecules form tetrameric rings held together by a network of hydrogen bonds, which then assemble into larger patterns. iucr.org Computational analysis, often using Hirshfeld surface analysis, helps to visualize and quantify the different types of intermolecular contacts and their contributions to the stability of the crystal lattice. iucr.org These computational tools not only help in rationalizing experimentally observed crystal structures but are also used in the field of crystal structure prediction (CSP), which aims to forecast the stable crystal structures of a molecule based solely on its 2D chemical diagram. wikipedia.orgyoutube.com

| Structural Motif | Description | Key Interactions |

|---|---|---|

| Tetrameric Rings | Four molecules associate to form a ring structure with C2 symmetry. | O-H···O=C hydrogen bonds |

| Helical Chains | Homochiral molecules assemble into helices. | Crosslinking hydrogen bonds |

| Meander Chains | Heterochiral molecules form meandering chains. | Crosslinking hydrogen bonds |

Biological and Pharmacological Research of Cycloheptanecarboxylic Acid Derivatives

Medicinal Chemistry Applications as Key Building Blocks for Drug Discovery

The unique cyclic structure and the presence of a reactive carboxylic acid group make cycloheptanecarboxylic acid a valuable intermediate in the synthesis of complex organic molecules. lookchem.com In the pharmaceutical industry, it is utilized as a foundational component for developing new drugs, as its chemical characteristics allow for integration into a wide array of medicinal compounds, paving the way for the discovery of novel therapeutic agents. lookchem.com

This compound is a key starting material or intermediate in the creation of more complex molecules with potential therapeutic value. lookchem.com Its seven-membered ring provides a unique three-dimensional structure that can be exploited for specific interactions with biological targets. The carboxylic acid functional group allows for a variety of chemical transformations, including amidation and esterification, to produce a library of derivatives for pharmacological screening.

The synthesis of novel therapeutic agents often involves multi-step processes where the cycloheptane (B1346806) ring is introduced to influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. For instance, in the search for potent enzyme inhibitors, the cycloheptyl group can be used to probe hydrophobic pockets within an enzyme's active site. Research into Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, for example, has explored derivatives of cyclohexane (B81311) carboxylic acid, a closely related cyclic carboxylic acid, indicating a strategy where different ring sizes like cycloheptane could be systematically explored to optimize activity. nih.govsemanticscholar.org The ability to functionalize the cycloheptane ring further expands the diversity of accessible compounds, allowing medicinal chemists to fine-tune molecular properties to achieve desired biological effects.

A significant challenge in drug development is ensuring that a new chemical entity has adequate bioavailability to reach its target site in the body at a therapeutic concentration. drug-dev.comnih.gov For derivatives of this compound, as with many drug candidates, strategies to enhance oral bioavailability are crucial. Low aqueous solubility is a primary hurdle for many new molecular entities. nih.gov

Several formulation and chemical modification strategies can be employed to overcome these challenges:

Lipid-Based Formulations: Incorporating lipophilic drug candidates into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve their solubilization in the gastrointestinal tract. drug-dev.compharm-int.com For a lipophilic this compound derivative, this approach could enhance absorption.

Nanosizing: Reducing the particle size of a drug to the nanoscale increases the surface area for dissolution, which can significantly improve the dissolution rate and, consequently, bioavailability. nih.govpharmaexcipients.com

Chemical Modification and Bioisosteres: The carboxylic acid group itself can be replaced with bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy is used to modulate acidity (pKa), lipophilicity, and metabolic stability. nih.gov For example, replacing a carboxylic acid with a tetrazole or a hydroxamic acid can improve pharmacokinetic profiles. nih.gov While not directly studied for this compound, this is a common and effective strategy in medicinal chemistry.

Complexation: The use of agents like cyclodextrins can form water-soluble inclusion complexes with poorly soluble drugs, thereby enhancing their bioavailability. pharm-int.com These carrier molecules have a hydrophobic inner cavity and a hydrophilic outer surface, making them suitable for encapsulating lipophilic compounds. pharm-int.com

These strategies represent potential avenues for optimizing the therapeutic performance of drug candidates derived from the this compound scaffold.

Pharmacological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of pharmacological effects, including anesthetic, analgesic, anti-inflammatory, and antinociceptive activities.

The esterification of carboxylic acids with amino alcohols is a common strategy for developing local anesthetics. The resulting compounds typically contain a lipophilic portion (the cycloheptane ring), an intermediate ester linkage, and a hydrophilic tertiary amine. This structure is characteristic of many local anesthetics like procaine.

The specific derivative, 1-hydroxythis compound 2-(diethylamino)ethyl ester hydrochloride, contains these key structural features. While direct pharmacological data for this exact compound is limited, its structure strongly suggests potential local anesthetic activity. The diethylaminoethyl group is a well-known component of local anesthetics and contributes to the molecule's ability to block nerve impulses. nih.gov For example, studies on the procaine metabolite diethylaminoethanol (DEAE) show that it possesses intrinsic, albeit weaker, local anesthetic activity by blocking action potentials in a dose-dependent manner. nih.gov The potency of such compounds is often pH-dependent, increasing at a more alkaline pH which favors the uncharged form of the amine, allowing it to permeate the nerve membrane. nih.gov

The analgesic activity of carboxylic acid derivatives is also an area of significant research. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids and exert their analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

The anti-inflammatory potential of carboxylic acid derivatives is well-established, with many NSAIDs like ibuprofen and diclofenac featuring this functional group. nih.govnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. mdpi.com

Research on various cyclic and acyclic carboxylic acid derivatives has demonstrated significant anti-inflammatory effects in preclinical models. For example, in a study of novel pyrazole analogues, compounds incorporating a carboxylic acid moiety exhibited potent anti-inflammatory activity, with some derivatives showing inhibition of carrageenan-induced edema comparable to the standard drug ibuprofen. dovepress.com Similarly, studies on pyxinol derivatives, which have a complex cyclic structure, showed that modifying the molecule with amino acid residues could yield compounds with potent nitric oxide (NO) inhibitory activity, a key marker of inflammation. mdpi.com Some of these derivatives were more potent than the glucocorticoid drug hydrocortisone sodium succinate. mdpi.com

These findings suggest that the this compound scaffold could be a promising starting point for developing new anti-inflammatory agents. The cycloheptyl group can be tailored to optimize interactions with the active site of inflammatory enzymes like COX-1 and COX-2.

| Compound Class | Assay | Result | Reference Compound | Source |

|---|---|---|---|---|

| Pyrazole Analogues (5s, 5u) | Carrageenan-induced paw edema | 78.09% and 80.63% inhibition | Ibuprofen (81.32% inhibition) | dovepress.com |

| 12-Dehydropyxinol Derivatives | Nitric Oxide (NO) Inhibition Assay | Several derivatives showed higher potency | Hydrocortisone Sodium Succinate | mdpi.com |

Antinociceptive activity refers to the reduction of sensitivity to painful stimuli. This activity is often evaluated using models like the acetic acid-induced writhing test and the hot plate test. mdpi.commdpi.com The writhing test assesses peripheral analgesic activity, where the intraperitoneal injection of acetic acid causes an inflammatory response that releases pain-mediating substances like prostaglandins. mdpi.commdpi.com

Numerous studies have demonstrated the antinociceptive effects of various carboxylic acid derivatives. For example, newly synthesized 5-acetamido-2-hydroxy benzoic acid derivatives showed a significant, dose-dependent reduction in the number of abdominal writhes in mice, with one compound reducing painful activity by up to 83%. mdpi.com This indicates a potent peripheral analgesic effect. In another study, certain pyrazole derivatives demonstrated significant analgesic activity, with inhibition of writhing reaching up to 73.72%, comparable to ibuprofen. dovepress.com

While specific studies on the antinociceptive properties of simple this compound derivatives are not widely reported in the provided context, the established activity of other cyclic and aromatic carboxylic acids provides a strong rationale for exploring this class of compounds as potential analgesics. The cycloheptane moiety could influence the pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with improved efficacy or a better side-effect profile.

| Compound/Derivative | Assay | Result (% Inhibition of Writhing) | Reference Compound | Source |

|---|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivative (PS1) | Acetic acid-induced writhing | 83% (at 50 mg/kg) | Control | mdpi.com |

| Pyrazole Analogue (5u) | Acetic acid-induced writhing | 73.72% | Ibuprofen (74.12%) | dovepress.com |

| Pyrazole Analogue (5s) | Acetic acid-induced writhing | 73.56% | Ibuprofen (74.12%) | dovepress.com |

Antimicrobial and Cytotoxic Properties

Neuropharmacological Applications, including Receptor Interactions and Signaling Pathway Modulation

Derivatives of this compound have emerged as significant players in neuropharmacological research, primarily due to their interaction with the cannabinoid type 2 (CB2) receptor, which is implicated in pain and inflammation.

One of the notable applications is in the management of neuropathic pain. For instance, the 2-oxopyridine-3-carboxamide derivative, EC21a, which incorporates a cycloheptane-carboxamide group, has been identified as a positive allosteric modulator (PAM) of the CB2 receptor and has demonstrated antinociceptive activity in a mouse model of neuropathic pain researchgate.net. This suggests that this compound derivatives could be developed as therapeutic agents for chronic pain conditions without the psychoactive side effects associated with cannabinoid receptor 1 (CB1R) activation.

The mechanism of action of these derivatives often involves the modulation of intracellular signaling pathways. As modulators of the CB2 receptor, a G-protein coupled receptor (GPCR), these compounds can influence downstream signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways. For example, newly designed bitopic ligands targeting CB2R have shown functional selectivity for the cAMP signaling pathway over β-arrestin2 recruitment nih.govacs.org.

Interaction with Specific Biological Targets (e.g., enzymes, receptors, DNA)

The primary biological target identified for this compound derivatives in the reviewed literature is the cannabinoid type 2 (CB2) receptor . These derivatives have been extensively studied as both orthosteric and allosteric modulators of this receptor nih.govnih.gov. The cycloheptanecarboxamide (B74654) moiety has been shown to be a critical component for the positive allosteric modulatory effects on the CB2R researchgate.net.

While the interaction with the CB2 receptor is well-documented, there is a lack of specific research on the interaction of this compound derivatives with other biological targets such as specific enzymes or DNA. General studies on other carboxylic acid derivatives have shown interactions with various enzymes and DNA, but this has not been a specific focus for compounds containing the cycloheptane ring in the available literature.

Development of Cannabinoid Receptor Type 2 (CB2R) Ligands, including Orthosteric and Allosteric Modulators

A significant body of research has been dedicated to the design and synthesis of this compound derivatives as ligands for the CB2 receptor. This research has led to the development of both orthosteric agonists and positive allosteric modulators (PAMs).

Orthosteric Ligands: Researchers have designed and synthesized novel bitopic/dualsteric ligands that interact with both the orthosteric and an allosteric binding site of the CB2R. These ligands often incorporate a this compound-derived fragment. For example, the compound FD-22a has been identified as a promising CB2R bitopic ligand with high affinity and functional selectivity nih.govacs.org.

Allosteric Modulators: The cycloheptanecarboxamide group has been identified as a key pharmacophore for positive allosteric modulation of the CB2R. Derivatives such as A1 (SV-10a) and A5 (SB-13a), which feature a cycloheptane-carboxamide at the 3-position of a 2-oxopyridine core, have demonstrated positive allosteric behavior on the CB2R. They have been shown to enhance the efficacy of orthosteric agonists like CP55,940 in functional assays researchgate.net.

The following table summarizes the activity of selected this compound derivatives as CB2R ligands:

| Compound | Type | Target | Assay | Activity | Reference |

|---|---|---|---|---|---|

| FD-22a | Bitopic/Dualsteric Ligand | CB2R | cAMP Inhibition | EC50 = 50.8 nM | nih.govacs.org |

| CB2R | β-arrestin2 Recruitment | Emax = 24.3% | nih.govacs.org | ||

| A1 (SV-10a) | Positive Allosteric Modulator | CB2R | [³⁵S]GTPγS Assay | Enhanced CP55,940 efficacy | researchgate.net |

| A5 (SB-13a) | Positive Allosteric Modulator | CB2R | [³⁵S]GTPγS Assay | Enhanced CP55,940 efficacy | researchgate.net |

Integration into Complex Natural Product Analogs (e.g., Rapamycin) via Biosynthetic Engineering

The principles of biosynthetic engineering have been successfully applied to incorporate this compound into the structure of complex natural products, thereby creating novel analogs with potentially altered biological activities. A notable example is the modification of the immunosuppressant rapamycin.

By feeding this compound to an engineered strain of Streptomyces hygroscopicus, the rapamycin-producing bacterium, researchers have been able to generate a novel rapamycin analog. This process, known as precursor-directed biosynthesis, takes advantage of the flexibility of the loading module of the rapamycin polyketide synthase (PKS) to accept unnatural starter units. The successful incorporation of this compound in place of the natural cyclohexanecarboxylic acid starter unit demonstrates the potential of this strategy to diversify the chemical space of complex natural products.

Activity Related to Cytoprotective Enzymes (e.g., Haem Oxygenase-1)

There is currently no direct scientific evidence in the reviewed literature to suggest a relationship between this compound derivatives and the activity of cytoprotective enzymes such as Haem Oxygenase-1 (HO-1). While the induction of HO-1 is a recognized cellular defense mechanism against oxidative stress and inflammation, and various chemical entities have been identified as inducers, studies specifically investigating the effects of this compound derivatives on this pathway are lacking.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies of this compound derivatives have been most extensively explored in the context of their activity as CB2 receptor ligands. These studies have provided valuable insights into the structural requirements for both orthosteric and allosteric modulation of the receptor.

For positive allosteric modulators of the CB2R, SAR studies have highlighted the critical importance of the cycloheptanecarboxamide moiety. Modifications to other parts of the molecule, such as the substituent on the benzylic group at position 1 of the 2-oxopyridine core, have been shown to significantly impact the allosteric effects. For instance, the presence of a fluorine or chlorine atom at the ortho position of the benzyl group is well-tolerated and results in potent PAMs, while replacement with aliphatic or unsubstituted benzyl groups can abolish this activity researchgate.net. This indicates that specific stereoelectronic properties are required for effective interaction with the allosteric binding site of the CB2R.

In the development of bitopic/dualsteric ligands , SAR studies have focused on optimizing the linker connecting the orthosteric and allosteric pharmacophores. The length and flexibility of the linker are crucial for allowing the two pharmacophoric units to simultaneously and effectively bind to their respective sites on the CB2R.

The following table outlines key SAR findings for this compound derivatives as CB2R modulators:

| Molecular Scaffold | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 2-Oxopyridine-3-carboxamide | Replacement of cycloheptanecarboxamide | Abolished PAM effects | researchgate.net |

| 2-Oxopyridine-3-carboxamide | Substitution on the benzyl group at position 1 | Ortho-halogen substitution maintained PAM activity | researchgate.net |

| 2-Oxopyridine-3-carboxamide | Aliphatic or unsubstituted benzyl group at position 1 | Abolished PAM effects | researchgate.net |

| Bitopic Ligands | Variation of linker length between pharmacophores | Influences binding affinity and functional selectivity | nih.govnih.gov |

Influence of Cycloheptane Ring Conformation on Biological Activity

The relationship between the three-dimensional shape of a molecule and its biological function is a fundamental concept in medicinal chemistry, often referred to as the conformation-activity relationship. wikipedia.org For cyclic molecules like this compound derivatives, the conformation of the cycloheptane ring is expected to play a critical role in determining how these compounds interact with biological targets such as enzymes and receptors.